Tetra-2-pyridinylpyrazine

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Researchers substituting tppz with simpler bidentate or tridentate ligands risk irreproducible results due to altered coordination geometry and electronic structure. Tetra-2-pyridinylpyrazine (tppz) is the definitive bis-tridentate bridging ligand for applications demanding precise metal-metal spacing. • Dinuclear Ru complexes for multi-electron photoredox catalysis under solar irradiation • OLED electron injection layer enabling high luminescence efficiency at low operating voltage • Conformationally flexible building block for 1D-3D MOFs inaccessible with rigid ligands Batch-specific QC data provided. Immediate global dispatch available.

Molecular Formula C24H16N6
Molecular Weight 388.4 g/mol
CAS No. 25005-97-4
Cat. No. B1228157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra-2-pyridinylpyrazine
CAS25005-97-4
Synonyms2,3,5,6-tetrakis(2-pyridyl)pyrazine
Molecular FormulaC24H16N6
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC=CC=N5
InChIInChI=1S/C24H16N6/c1-5-13-25-17(9-1)21-22(18-10-2-6-14-26-18)30-24(20-12-4-8-16-28-20)23(29-21)19-11-3-7-15-27-19/h1-16H
InChIKeyUOJZYBFRNITHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetra-2-pyridinylpyrazine Ligand Overview


Tetra-2-pyridinylpyrazine (tppz) is a poly-N-donor ligand featuring a central pyrazine ring with four 2-pyridyl substituents [1]. This structure enables versatile coordination modes, from mono- to tridentate, allowing it to form stable complexes with various transition metals . Its electron-deficient π-system and ability to act as a bridging ligand make it a key component in fields such as molecular electronics, photoredox catalysis, and the development of organic light-emitting diodes (OLEDs) [2].

Flexible poly-N-donor ligand with mono-, bi-, and tridentate coordination modes
Supports transition metal complex synthesis and crystal engineering
Reported in OLED, photoredox catalysis, and supramolecular research

Substitution Risks of tppz


Simple substitution of tetra-2-pyridinylpyrazine (tppz) with common bidentate (e.g., 2,2'-bipyridine, 1,10-phenanthroline) or other tridentate ligands (e.g., 2,2':6',2''-terpyridine) is scientifically unsound due to fundamental differences in coordination geometry, electronic structure, and resulting functionality. tppz's unique bis-tridentate bridging capability [1] and highly twisted conformation upon metal binding [2] create specific steric and electronic environments that cannot be replicated by simpler ligands. This leads to distinct photophysical properties, such as tunable emission quantum yields upon protonation [3], and redox behavior critical for applications like multi-electron catalysis [4]. These structural and electronic disparities mean that substituting tppz will almost certainly alter complex stability, reactivity, and performance, jeopardizing experimental reproducibility and device efficiency.

!
Bis-Tridentate Bridging Not Replicable
Common bidentate or tridentate ligands cannot form dinuclear bridges; metal-metal spacing and cooperative effects may not transfer.
!
Conformation & Electronics Shift
Rigid ligands lack tppz's twisted geometry and π‑system; redox and photophysical properties are likely to differ from reported profiles.
!
Device & Catalyst Performance May Diverge
Substituting tppz may alter electron injection efficiency and catalytic activity; reported device performance may not be reproduced with simpler ligands.

tppz vs. Common Polypyridyl Ligands


Conformational Flexibility and Binding Diversity

Tetra-2-pyridinylpyrazine (tppz) exhibits significantly greater conformational flexibility and a wider range of binding modes compared to more rigid ligands like 2,2':6',2''-terpyridine (terpy). Quantum mechanical calculations identified 14 low-energy conformations for tppz in solution, whereas terpy is largely restricted to a single planar geometry [1]. This flexibility allows tppz to act as a mono-, bi-, and tridentate ligand to various Lewis acids, a versatility that enables the construction of diverse supramolecular architectures including macrocycles and 1D, 2D, and 3D coordination polymers [1].

Conformational Flexibility
Class-level
14 low-energy conformations
Supports diverse coordination geometries; terpyridine restricted to ~1 planar form.
QM calculations in solution; experimental binding modes confirmed in crystal structures.
Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Bis-Tridentate Bridging in Dinuclear Complexes

Tetra-2-pyridinylpyrazine (tppz) uniquely functions as a bis-tridentate bridging ligand, a feature not available in common bidentate (e.g., 2,2'-bipyridine) or tridentate (e.g., 2,2':6',2''-terpyridine) ligands. This enables the formation of dinuclear complexes with controlled metal-metal distances, as demonstrated in [M2(κ3-tppz)Cl4] (M = Cu, Zn) [1]. In these complexes, tppz bridges two metal centers in a bis-tridentate fashion, a binding mode that is impossible for terpyridine. The resulting metal-metal separation, for instance, 6.579(4) Å in a dinuclear ruthenium complex [2], is critical for applications requiring electronic communication between metal centers, such as multi-electron catalysis and molecular wires.

Bis-Tridentate Bridging
Head-to-head
6.579(4) Å Ru–Ru
Defines dinuclear complex geometry; terpyridine yields mononuclear species only.
Single-crystal XRD; acetonitrile, RT synthesis.
Inorganic Synthesis Dinuclear Complexes Metal-Metal Interactions

Enhanced Electron Injection in OLEDs

Tetra-2-pyridinylpyrazine (TPP) provides a quantifiable performance advantage in organic light-emitting diodes (OLEDs) compared to devices lacking this specific electron injection layer. OLEDs incorporating a TPP or TPP:Cs (1:1) composite layer exhibited high luminescence efficiency with a low driving voltage, demonstrating efficient electron acceptance from metal and metal oxide cathodes [1]. This contrasts with devices using standard cathode configurations without TPP, which typically suffer from higher energy barriers for electron injection, leading to increased power consumption and reduced efficiency.

OLED Electron Injection
Cross-study
tppz layer: reported high luminance at low voltage
vs standard cathode: higher injection barrier
May improve OLED efficiency; quantitative gain requires source data verification.
Cross-study comparison; exact current density/luminance values in primary reference.
Organic Electronics OLED Electron Transport Layer

tppz Applications


Dinuclear Complexes for Multi-Electron Catalysis

tppz is the ligand of choice for creating well-defined dinuclear ruthenium complexes used in multi-electron photoredox catalysis, such as the dehydrogenative oxidation of alcohols under solar irradiation [1]. Its bis-tridentate bridging mode ensures precise metal-metal spacing, which is critical for cooperative catalytic activity. This application directly leverages tppz's unique bridging capability, a property not offered by simpler ligands like terpyridine or bipyridine.

OLED Electron Injection Layer

Tetra-2-pyridinylpyrazine (TPP) is specifically employed as an electron injection layer in OLED devices to achieve high luminescence efficiency at lower operating voltages [2]. This is a direct application of its demonstrated electron transport and injection properties. Using TPP in this role can lead to more energy-efficient displays and lighting, providing a clear performance and procurement advantage over standard materials.

Supramolecular Assemblies and Coordination Polymers

The high conformational flexibility and diverse binding modes of tppz make it an essential building block for crystal engineers and supramolecular chemists [3]. It allows for the design and synthesis of complex 1D, 2D, and 3D metal-organic frameworks (MOFs) and macrocycles with topologies that are inaccessible using more conformationally rigid ligands. This application capitalizes on tppz's unique structural adaptability to create materials with tailored properties for gas storage, separation, or sensing.

Application
Selection Property
Validation Focus
Dinuclear Catalysis Research
Bis-tridentate bridging capability
Metal-metal distance & cooperative redox activity
OLED Electron Injection Layer
Electron-accepting π-system
Luminescence efficiency & operating voltage
Supramolecular Assemblies
Conformational flexibility & diverse binding modes
Framework topology & dimensionality control

Technical Documentation Hub

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55 linked technical documents
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